

Introduction: Unveiling 1-Methyl-3-p-tolyltriazene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-3-p-tolyltriazene

Cat. No.: B7823435

[Get Quote](#)

1-Methyl-3-p-tolyltriazene, a member of the arylalkyltriazene family, is a versatile and stable crystalline solid that has carved a niche in modern organic synthesis.^[1] Unlike the notoriously hazardous and unstable diazomethane, this compound offers a safer and more convenient alternative for methylation reactions, particularly for the esterification of carboxylic acids.^{[1][2]} Its utility extends from the synthesis of dyes and specialty chemicals to its application as a derivatization agent in analytical chemistry and its potential role in the development of pharmaceutical agents.^{[3][4]}

This guide provides a comprehensive overview of **1-methyl-3-p-tolyltriazene**, delving into its core chemical properties, established synthetic protocols, reactivity, and critical safety considerations. The content herein is synthesized from peer-reviewed literature and authoritative chemical resources to provide researchers with the practical insights needed to effectively and safely utilize this important reagent.

Core Physicochemical Properties

A summary of the key physical and chemical properties of **1-methyl-3-p-tolyltriazene** is presented below. These data are essential for handling, storage, and experimental design.

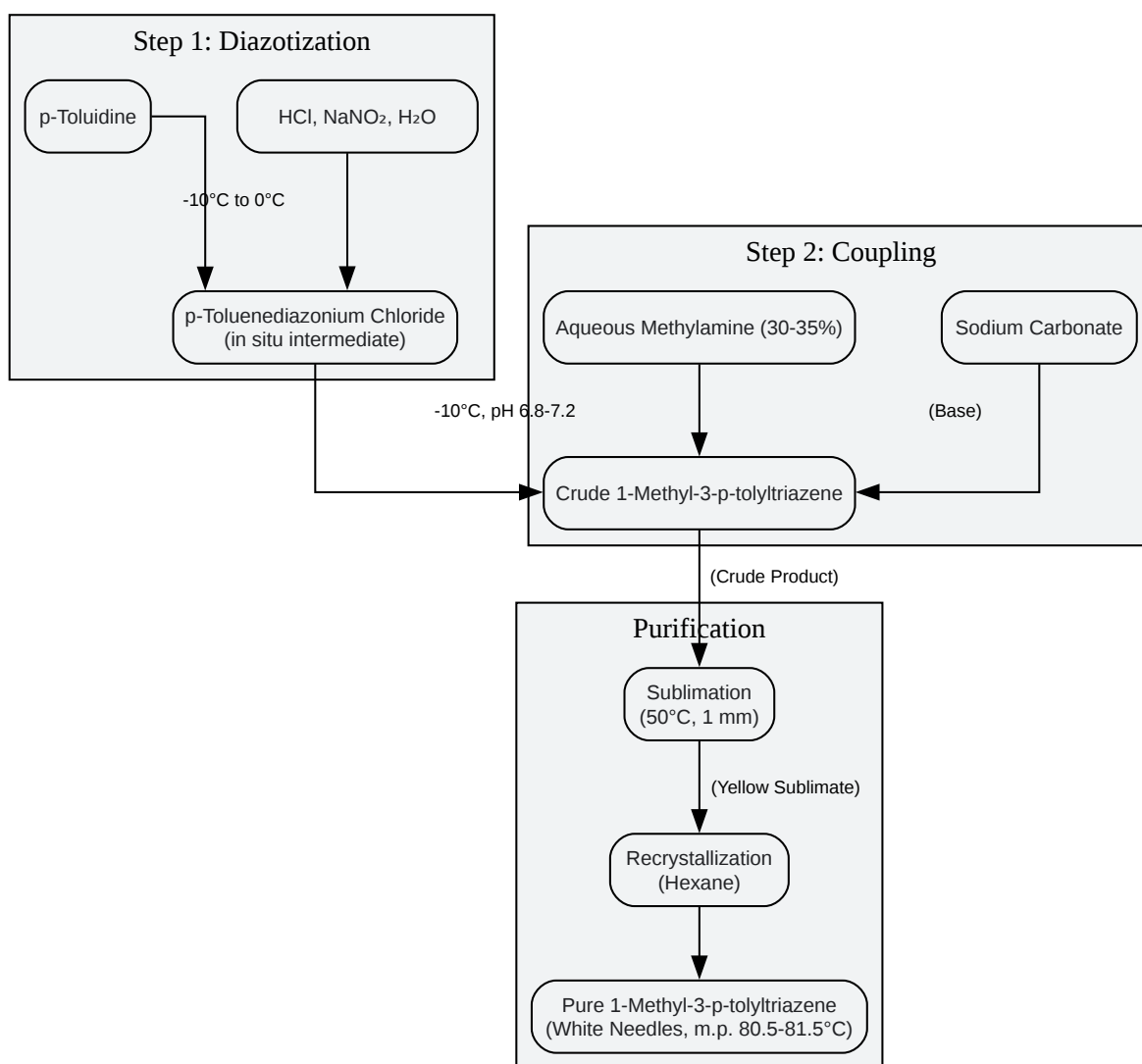
Property	Value	Source(s)
CAS Number	21124-13-0	[3] [5] [6]
Molecular Formula	C ₈ H ₁₁ N ₃	[3] [5]
Molecular Weight	149.19 g/mol	[5]
Appearance	Light orange to yellow or green powder/crystals. White needles when recrystallized from hexane.	[1] [3] [6]
Melting Point	75-81.5 °C	[1] [6]
Solubility	Soluble in ether.	[6]
Storage Temperature	4°C or Refrigerator, stored under nitrogen.	[5] [6]
InChI Key	DNGJVDGPCGXBFF-UHFFFAOYSA-N	
SMILES	<chem>CC1=CC=C(C=C1)NN=NC</chem>	[5]

Synthesis and Purification: A Validated Protocol

The most reliable and convenient synthesis of **1-methyl-3-p-tolyltriazene** involves a two-step, one-pot reaction starting from p-toluidine.[\[1\]](#) This procedure, detailed in Organic Syntheses, is favored for its scalability and accessibility.

Synthesis Workflow Diagram

The overall synthetic process can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-methyl-3-p-tolyltriazene**.

Detailed Experimental Protocol

The following protocol is adapted from Organic Syntheses, Coll. Vol. 5, p. 797 (1973).^[7] A thorough risk assessment should be performed before undertaking this procedure.

Step 1: Diazotization of p-Toluidine

- To a 2-L flask equipped with an efficient mechanical stirrer and immersed in an ice-salt bath at approximately -10°C, add p-toluidine (50.2 g, 0.47 mol).
- Add a mixture of crushed ice (250 g) and concentrated hydrochloric acid (140 mL) to the p-toluidine with stirring.
- Slowly add a solution of potassium nitrite (46.8 g, 0.55 mol) in 150 mL of water over 1-2 hours, maintaining the temperature at -10°C. Continue addition until a positive test on starch-potassium iodide paper is observed.
- Stir the resulting solution for an additional hour to ensure complete reaction. This forms the p-toluenediazonium chloride intermediate.

Step 2: Coupling with Methylamine

- Adjust the pH of the cold diazonium salt solution to 6.8–7.2 at 0°C using cold, concentrated aqueous sodium carbonate. The solution will turn red-orange.
- In a separate 3-L flask, prepare a vigorously stirred mixture of sodium carbonate (150 g), 30–35% aqueous methylamine (300 mL), and crushed ice (100 g).
- Slowly add the neutralized diazonium salt solution to the methylamine mixture over approximately 45 minutes, keeping the reaction temperature around -10°C. The reaction is complete when a drop of the solution no longer produces a red color with a β-naphthol solution.^[1]

Step 3: Work-up and Purification

- Extract the reaction mixture with three 1-L portions of ether.
- Dry the combined ethereal extracts with anhydrous sodium sulfate and evaporate the solvent on a rotary evaporator at room temperature to yield the crude product (approx. 65 g).

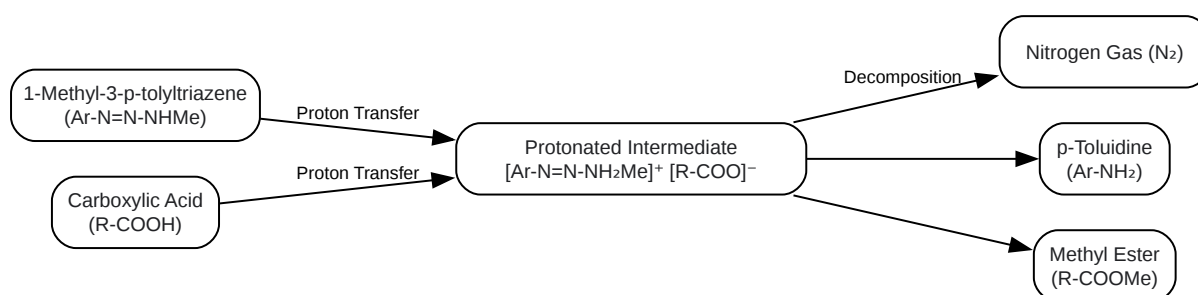
- [CRITICAL SAFETY NOTE] Purify the crude triazene by sublimation at 50°C (1 mm). This step must be conducted behind an appropriate safety shield, as a violent explosion occurred during the sublimation of a similar compound, 1-benzyl-3-p-tolyltriazene.[1][7]
- The yellow, crystalline sublimate (approx. 43.3 g, 62% yield) can be further purified by recrystallization from hexane to yield pure **1-methyl-3-p-tolyltriazene** as white needles (m.p. 80.5–81.5°C).[1]

Reactivity and Mechanistic Insights

The primary utility of **1-methyl-3-p-tolyltriazene** lies in its function as a methylating agent for acidic protons, most notably in carboxylic acids.[1] This reactivity provides a significant advantage over diazomethane, as the triazene is a stable, crystalline solid that is easy to handle and store, and its reactions are less prone to side reactions.[1][7]

Mechanism of Esterification

The esterification of a carboxylic acid proceeds through a well-defined mechanism. The reaction is initiated by the protonation of the triazene by the acidic proton of the carboxylic acid. This protonated intermediate is unstable and rapidly decomposes.



[Click to download full resolution via product page](#)

Caption: Mechanism of carboxylic acid esterification.

Causality in the Mechanism:

- **Protonation:** The carboxylic acid protonates the N-3 nitrogen of the triazene, forming an unstable triazenium cation and a carboxylate anion.
- **Decomposition:** This intermediate collapses, releasing molecular nitrogen (N₂), which is an excellent leaving group and drives the reaction forward thermodynamically.
- **Methylation:** The resulting methyldiazonium ion (or a related species) is a potent electrophile that is immediately trapped by the carboxylate nucleophile, forming the methyl ester. p-Toluidine is generated as a byproduct.

This reaction is highly efficient and proceeds with the gentle evolution of nitrogen gas. It is effective for a wide range of carboxylic acids, including sensitive substrates that might be incompatible with harsher esterification methods.[\[2\]](#)

Key Applications in Research and Development

The stable and reliable nature of **1-methyl-3-p-tolyltriazene** has led to its adoption in several scientific domains.

- **Organic Synthesis:** Beyond simple esterification, it serves as a valuable intermediate in the synthesis of more complex organic molecules, including azo dyes and other specialty chemicals.[\[3\]](#)[\[4\]](#) Its predictable reactivity makes it a useful tool for introducing methyl groups in multi-step synthetic pathways.
- **Analytical Chemistry:** It is used as a derivatizing agent for the gas chromatographic analysis of biological metabolites. For instance, it has been successfully employed for the methylation of hippuric and methylhippuric acids in urine samples, facilitating their detection and quantification.[\[8\]](#) This application is crucial for toxicology studies and metabolic research.
- **Pharmaceutical and Biological Research:** Triazene compounds, as a class, exhibit a wide range of biological activities, including antineoplastic and antimicrobial properties.[\[9\]](#) While **1-methyl-3-p-tolyltriazene** itself is noted for its mutagenic properties in bacterial assays, its structural motif is of interest in medicinal chemistry for designing novel therapeutic agents.[\[2\]](#) It has also been investigated as a DNA-methylating agent in the context of creating bifunctional anticancer molecules.[\[2\]](#)

Toxicology and Safety Profile

As with all reactive chemical reagents, a clear understanding of the toxicological and safety profile of **1-methyl-3-p-tolyltriazene** is paramount for its handling.

Hazard Information:

Hazard Type	Description	GHS Codes	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	H302, H312, H332	
Carcinogenicity	Suspected of causing cancer.	H351	
Mutagenicity	Shown to be a direct-acting mutagen for Salmonella typhimurium.	-	[2]
Physical Hazard	Risk of explosion during sublimation at elevated temperatures.	-	[1] [7]

Safe Handling and Personal Protective Equipment (PPE):

- **Engineering Controls:** Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment:** Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory. For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.
- **Sublimation:** As noted previously, sublimation must be performed with extreme caution behind a blast shield due to the documented explosion hazard with an analogous compound. [\[1\]](#)[\[7\]](#)

- Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-3-p-tolyltriazene stands as a testament to the development of safer, more practical reagents in organic chemistry. Its stability as a crystalline solid, coupled with its potent and clean reactivity as a methylating agent, makes it a superior choice over diazomethane for many applications. For researchers in organic synthesis, analytical chemistry, and drug discovery, a thorough understanding of its properties, synthetic methods, and safety protocols is essential for leveraging its full potential. By adhering to the validated procedures and safety guidelines outlined in this guide, scientists can confidently incorporate this versatile compound into their experimental workflows.

References

- White, E. H., Baum, A. A., & Eitel, D. E. (1968). **1-Methyl-3-p-tolyltriazene**. Organic Syntheses, 48, 102. [Link]
- Organic Syntheses. (1973). **1-METHYL-3-p-TOLYLTRIAZENE AND ITS USE IN THE ESTERIFICATION OF ACIDS**. Organic Syntheses, Collective Volume, 5, 797. [Link]
- Organic Syntheses Procedure. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Organic Syntheses. [Link]
- ResearchGate. 1-Methyl-3- p -Tolyltriazene and its Use in the Esterification of Acids.
- Claramunt, R. M., et al. (n.d.).
- da Silva, A. C. S., et al. (2022). Assessment of the biological potential of diaryltriazene-derived triazene compounds. PMC. [Link]
- PubChem. **1-methyl-3-p-tolyltriazene**. PubChem. [Link]
- Al-Ostoot, F. H., et al. (2021). Synthesis, Structure and Biological Activity of (1s,9ar)-1H-1,2,3-Triazol-1-yl) Methyl)
- Al-Masoudi, W. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-METHYL-3-P-TOLYLTRIAZENE CAS#: 21124-13-0 [m.chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 3-甲基-1-(对甲苯基)三氮烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Assessment of the biological potential of diaryltriazene-derived triazene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unveiling 1-Methyl-3-p-tolyltriazene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823435#1-methyl-3-p-tolyltriazene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com